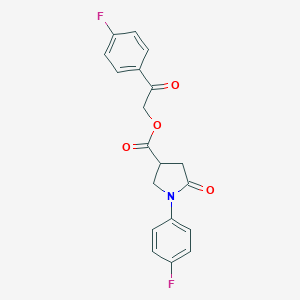
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline carboxylate family This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a 2-oxoethyl group and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-quinolinecarboxylic acid with 4-methylbenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Some derivatives exhibit antimicrobial and anticancer activities, making them candidates for drug development.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Isopropylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 2-(4-Hexylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 2-(4-Ethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-13-7-9-15(10-8-13)19(22)12-24-20(23)17-11-14(2)21-18-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
OFFYSOUMSODQKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-chloro-2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B339641.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339642.png)
![N-(4-{[4-(4-chlorophenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339643.png)
![N-[4-(4-tert-butylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339646.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B339647.png)
![2,5-dichloro-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339648.png)
![4-bromo-N-[4-(4-tert-butylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339653.png)
![4-bromo-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339654.png)
![4-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B339655.png)
